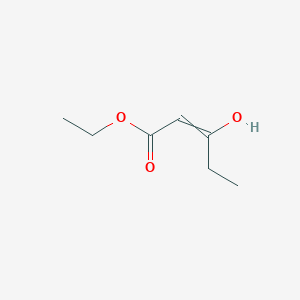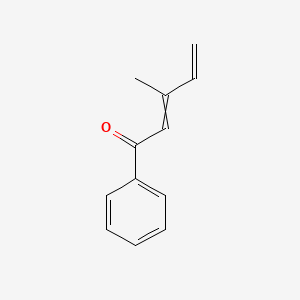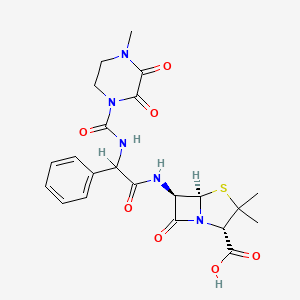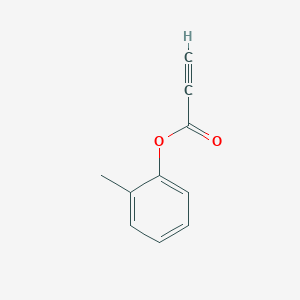
Ethyl 3-hydroxypent-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-hydroxypent-2-enoate is an organic compound with the molecular formula C7H12O3. It is an ester derived from the reaction between ethyl alcohol and 3-hydroxypent-2-enoic acid. This compound is characterized by its α,β-unsaturated ester structure, which makes it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 3-hydroxypent-2-enoate can be synthesized through several methods. One common approach involves the esterification of 3-hydroxypent-2-enoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound often involves continuous flow processes to enhance efficiency and yield. Catalysts such as p-toluenesulfonic acid or acidic ion-exchange resins may be used to facilitate the esterification reaction. The product is then purified through distillation or crystallization techniques.
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-hydroxypent-2-enoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of ethyl 3-oxopent-2-enoate.
Reduction: The double bond in the α,β-unsaturated ester can be reduced to form ethyl 3-hydroxypentanoate.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for converting the hydroxyl group into a leaving group.
Major Products Formed:
Oxidation: Ethyl 3-oxopent-2-enoate.
Reduction: Ethyl 3-hydroxypentanoate.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-hydroxypent-2-enoate has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties and as a building block for drug development.
Industry: this compound is utilized in the production of polymers, resins, and other materials.
Mechanism of Action
The mechanism of action of ethyl 3-hydroxypent-2-enoate involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates that participate in biochemical reactions. Its α,β-unsaturated ester structure allows it to undergo Michael addition reactions, which are crucial in many biological processes.
Comparison with Similar Compounds
Ethyl 3-hydroxypent-2-enoate can be compared with other similar compounds such as:
Ethyl acetoacetate: Both compounds have ester functionalities, but ethyl acetoacetate has a keto group instead of a hydroxyl group.
Mthis compound: This compound is similar but has a methyl group instead of an ethyl group.
Ethyl 3-oxopent-2-enoate: This is the oxidized form of this compound.
Uniqueness: this compound is unique due to its combination of an α,β-unsaturated ester and a hydroxyl group, which provides it with distinct reactivity and versatility in synthetic applications.
Properties
CAS No. |
60223-99-6 |
|---|---|
Molecular Formula |
C7H12O3 |
Molecular Weight |
144.17 g/mol |
IUPAC Name |
ethyl 3-hydroxypent-2-enoate |
InChI |
InChI=1S/C7H12O3/c1-3-6(8)5-7(9)10-4-2/h5,8H,3-4H2,1-2H3 |
InChI Key |
HEHPPCHSOURXCD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=CC(=O)OCC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acetamide, 2-chloro-N-[4-(2,3-dihydroxypropoxy)phenyl]-](/img/structure/B14612770.png)



![1-Isocyanato-4-[(propan-2-yl)sulfanyl]benzene](/img/structure/B14612790.png)


![4-[4-Chloro-2-(trifluoromethyl)phenoxy]aniline](/img/structure/B14612810.png)




![Ethyl 4-[(E)-{4-[bis(2-hydroxyethyl)amino]phenyl}diazenyl]benzoate](/img/structure/B14612855.png)

